1,1'-Bis(3-methylbutyl)-4,4'-bipyridin-1-ium dibromide
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Overview
Description
1,1’-Bis(3-methylbutyl)-4,4’-bipyridin-1-ium dibromide is a bipyridinium compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes two pyridine rings connected by a central carbon atom, each substituted with a 3-methylbutyl group. The dibromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(3-methylbutyl)-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with 3-methylbutyl bromide in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the pyridine rings with the 3-methylbutyl groups. The resulting product is then treated with hydrobromic acid to form the dibromide salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for the addition of reagents and control of reaction parameters further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(3-methylbutyl)-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bipyridinium moiety to a bipyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromide sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the bipyridinium compound.
Reduction: Bipyridine derivatives.
Substitution: Various substituted bipyridinium compounds depending on the nucleophile used.
Scientific Research Applications
1,1’-Bis(3-methylbutyl)-4,4’-bipyridin-1-ium dibromide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-Bis(3-methylbutyl)-4,4’-bipyridin-1-ium dibromide involves its interaction with molecular targets such as enzymes and receptors. The bipyridinium moiety can intercalate with DNA, disrupting its function and leading to antimicrobial and antiviral effects. Additionally, the compound can act as a redox mediator, facilitating electron transfer reactions in biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Bis(3-methylbutyl)-4,4’-bipyridin-1-ium chloride
- 1,1’-Bis(3-methylbutyl)-4,4’-bipyridin-1-ium iodide
- 1,1’-Bis(3-methylbutyl)-4,4’-bipyridin-1-ium sulfate
Uniqueness
1,1’-Bis(3-methylbutyl)-4,4’-bipyridin-1-ium dibromide is unique due to its dibromide form, which enhances its solubility and stability compared to other halide salts. This makes it particularly suitable for applications requiring high solubility and stability, such as in drug delivery systems and industrial processes.
Properties
CAS No. |
54391-27-4 |
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Molecular Formula |
C20H30Br2N2 |
Molecular Weight |
458.3 g/mol |
IUPAC Name |
1-(3-methylbutyl)-4-[1-(3-methylbutyl)pyridin-1-ium-4-yl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C20H30N2.2BrH/c1-17(2)5-11-21-13-7-19(8-14-21)20-9-15-22(16-10-20)12-6-18(3)4;;/h7-10,13-18H,5-6,11-12H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
QJFGWZAWCQAMJU-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC(C)C.[Br-].[Br-] |
Origin of Product |
United States |
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